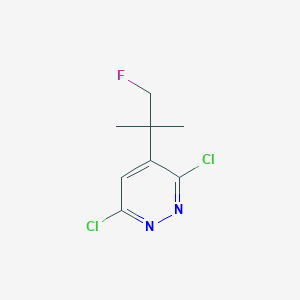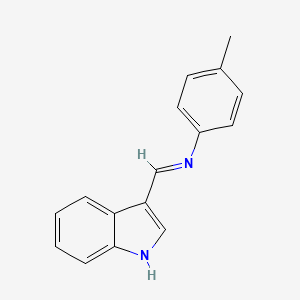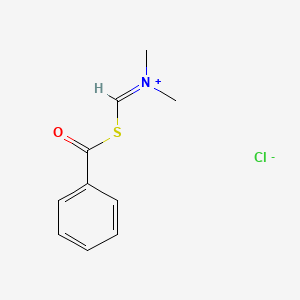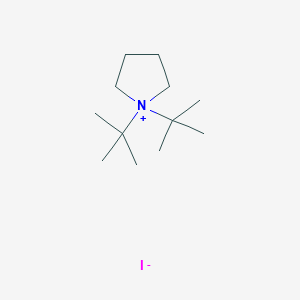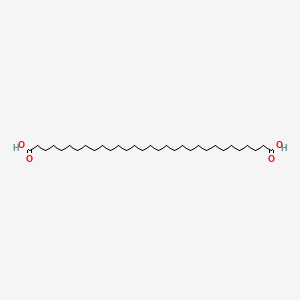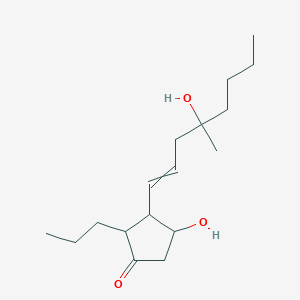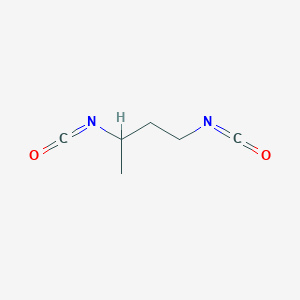
1,3-Diisocyanatobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanatobutane is an organic compound with the chemical formula C6H8N2O2. It is a highly reactive compound featuring two isocyanate (-NCO) groups separated by a butane chain. This compound is known for its versatility and is widely used in the production of polyurethane-based materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diisocyanatobutane can be synthesized through the reaction of aniline with formyl chloride in the presence of a base catalyst. The reaction mixture is gently stirred and allowed to react at an appropriate temperature. After the reaction is complete, the product is isolated and purified through distillation and other purification steps .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgenation of alkyl or aromatic amines. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diisocyanatobutane undergoes various chemical reactions, including:
Urethane Formation: Reacts with alcohols to form urethanes.
Crosslinking: Forms crosslinked polymers when reacted with polyols.
Chain Extension: Extends polymer chains in the presence of diols.
Common Reagents and Conditions:
Alcohols: Used in urethane formation.
Polyols: Utilized in crosslinking reactions.
Diols: Employed in chain extension processes.
Major Products Formed:
Polyurethanes: Formed through reactions with polyols and diols.
Urethanes: Result from reactions with alcohols.
Scientific Research Applications
1,3-Diisocyanatobutane has a wide range of applications in scientific research, including:
Tissue Engineering: Used as a precursor to synthesize polyurethane composites for 3D scaffolds.
Contact Lenses: Acts as a cross-linking agent to prepare hydrogel contact lenses.
Controlled Drug Delivery: Employed as a chain extender to synthesize segmented polyurethanes for redox-sensitive drug release systems.
Biocompatible Coatings: Utilized in the production of biocompatible coatings for medical devices.
Mechanism of Action
1,3-Diisocyanatobutane exerts its effects through the reactivity of its isocyanate groups. These groups can react with various nucleophiles, such as alcohols and amines, to form urethanes and ureas. This reactivity is the basis for its use in the production of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
1,4-Diisocyanatobutane: Another isocyanate compound with similar reactivity but a different chain length.
Toluene Diisocyanate: An aromatic isocyanate with different properties and applications.
Hexamethylene Diisocyanate: A linear aliphatic isocyanate used in similar applications.
Uniqueness: 1,3-Diisocyanatobutane is unique due to its specific chain length and reactivity, making it suitable for specialized applications in tissue engineering, contact lenses, and controlled drug delivery systems .
Properties
CAS No. |
104535-19-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,3-diisocyanatobutane |
InChI |
InChI=1S/C6H8N2O2/c1-6(8-5-10)2-3-7-4-9/h6H,2-3H2,1H3 |
InChI Key |
UFXYYTWJETZVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
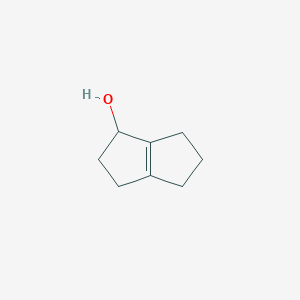
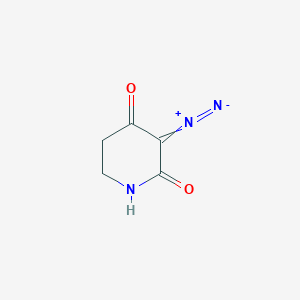
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
